molecular formula C26H27ClN2O3S B11351590 1-[(4-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide

Cat. No.: B11351590
M. Wt: 483.0 g/mol
InChI Key: IHTZHTAWGICWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylmethanesulfonyl chloride with diphenylmethylamine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(DIPHENYLMETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C26H27ClN2O3S

Molecular Weight

483.0 g/mol

IUPAC Name

N-benzhydryl-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27ClN2O3S/c27-24-13-11-20(12-14-24)19-33(31,32)29-17-15-23(16-18-29)26(30)28-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,23,25H,15-19H2,(H,28,30)

InChI Key

IHTZHTAWGICWMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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